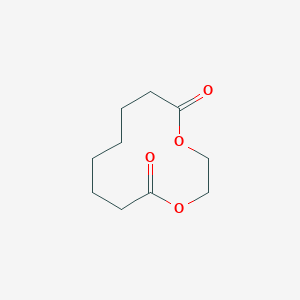

1,4-Dioxacyclododecane-5,12-dione

Description

Properties

CAS No. |

90073-95-3 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1,4-dioxacyclododecane-5,12-dione |

InChI |

InChI=1S/C10H16O4/c11-9-5-3-1-2-4-6-10(12)14-8-7-13-9/h1-8H2 |

InChI Key |

KWLADEGDFFZQFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)OCCOC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxacyclododecane 5,12 Dione and Analogous Macrocyclic Dilactones

Direct Cyclization Approaches for Macrocyclic Dilactone Formation

The most straightforward route to macrocyclic dilactones involves the intramolecular cyclization of a linear precursor. This can be achieved through esterification and other condensation reactions, where the efficiency of the macrocyclization is highly dependent on the reaction conditions.

Esterification and Intramolecular Condensation Reactions

The formation of 1,4-dioxacyclododecane-5,12-dione can be envisioned through the intramolecular esterification of a corresponding ω-hydroxycarboxylic acid or the intermolecular condensation of a diol and a dicarboxylic acid or its derivative. For instance, the cyclodimerization of two molecules of a C6 hydroxy acid or the reaction between a C4 diol and a C6 dicarboxylic acid derivative could yield the desired 12-membered ring.

Intramolecular Claisen condensation, known as the Dieckmann condensation, is a powerful tool for forming cyclic β-keto esters from diesters. nih.govyoutube.com This method is particularly effective for the synthesis of five- and six-membered rings but can be adapted for larger rings under specific conditions. nih.govyoutube.com Similarly, intramolecular aldol (B89426) condensation reactions can be employed to form cyclic structures from dicarbonyl compounds, although their application to the synthesis of large rings is less common due to the preference for forming more stable five- and six-membered rings. youtube.comyoutube.com

Influence of Reaction Conditions on Macrocyclization Efficiency

The success of macrocyclization is often challenged by competing intermolecular polymerization. To favor the desired intramolecular cyclization, reactions are typically carried out under high-dilution conditions. acs.org The high-dilution principle dictates that at very low concentrations of the linear precursor, the probability of the two ends of the same molecule reacting with each other is higher than the probability of two different molecules reacting. researchgate.net This is a critical factor in the synthesis of medium (8- to 11-membered) and large (12-membered and larger) rings. nih.gov

The choice of solvent, temperature, and the rate of addition of the precursor are crucial parameters. For instance, slow addition of the reactants using a syringe pump to a large volume of solvent is a common technique to maintain low concentrations throughout the reaction. researchgate.net

Catalytic Systems in Macrocyclic Dilactone Synthesis

Catalysts play a pivotal role in enhancing the efficiency and selectivity of macrocyclic dilactone synthesis. Both acid and metal-based catalysts, as well as enzymes, have been successfully employed.

Application of Acid Catalysts and Metal-Based Catalysts

Acid catalysts are commonly used to promote esterification reactions. Lewis acids have been shown to be effective in promoting cascade cyclizations of acyclic alkynones, which can lead to the formation of macrocyclic structures. nih.gov

A variety of metal-based catalysts have been explored for the synthesis of macrocycles. researchgate.net For example, copper(II) catalysts have been successfully used in the asymmetric cascade dimerization of β,γ-unsaturated α-keto esters to furnish macrocyclic dilactones with high yields and excellent stereoselectivities. nih.gov The following table summarizes the synthesis of various macrocyclic dilactones using a Cu(II)-BN-BOX catalytic system.

| Substrate (1) | Product (2) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1b | 2b | 92 | >20:1 | 97 |

| 1c | 2c | 78 | >20:1 | 99 |

| 1e | 2e | 95 | >20:1 | 98 |

| 1f | 2f | 93 | >20:1 | 97 |

| 1g | 2g | 90 | >20:1 | 95 |

| 1h | 2h | 92 | >20:1 | 97 |

| 1i | 2i | 91 | >20:1 | 96 |

| 1y | 2y | 76 | >20:1 | >99 |

| 1z | 2z | 71 | >20:1 | 97 |

| 1aa | 2aa | 68 | >20:1 | 98 |

| 1ab | 2ab | 66 | >20:1 | >99 |

| Reaction conditions: 1 (0.2 mmol), Cu(OTf)₂ (5 mol %), L9 (6 mol %), solvent, room temperature, 12-24 h. Data sourced from a study on Cu(II)-catalyzed asymmetric cascade process. nih.gov |

Enzymatic Synthesis Utilizing Lipases

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of macrocyclic dilactones. Lipases, in particular, have demonstrated remarkable efficiency in catalyzing esterification and transesterification reactions under mild conditions.

Lipase from Candida antarctica (immobilized as Novozym 435) has been effectively used for the synthesis of cyclic oligomers of poly(butylene succinate), which include the target compound this compound (the cyclic dimer). researchgate.netelsevierpure.comnih.gov The synthesis is typically carried out in a dilute organic solvent to favor cyclization over linear polymerization. researchgate.netelsevierpure.com These cyclic oligomers can then be isolated and used as monomers for ring-opening polymerization to produce high-molecular-weight PBS. researchgate.netelsevierpure.comrsc.org

One study demonstrated the lipase-catalyzed transformation of poly(butylene succinate) into repolymerizable cyclic oligomers, with the cyclic diester being a major component. nih.gov This process highlights the potential for enzymatic recycling of polyesters.

Formation of Dioxacyclododecanediones as Byproducts in Polymer Synthesis

Macrocyclic compounds, including this compound, are often formed as byproducts during the industrial production of polyesters through step-growth polymerization. Their presence can influence the final properties of the polymer.

During the synthesis of poly(butylene succinate) (PBS) via melt polycondensation, the formation of cyclic oligomers, including the 12-membered dilactone, occurs at concentrations of 1-3%. uliege.be These cyclic species are also observed as byproducts during the thermal, thermo-oxidative, or photo-oxidative degradation of PBS. uliege.be The thermal degradation of PBS, typically occurring at temperatures above 210°C, leads to chain fragmentation and the formation of various oligomers with different end groups. researchgate.net

The enzymatic degradation of PBS using lipases also yields cyclic oligomers, primarily the cyclic diester, which can then be repolymerized. nih.govuliege.be This enzymatic degradation and repolymerization cycle presents a promising avenue for the chemical recycling of aliphatic polyesters.

Detection During Polycondensation of Biodegradable Polyesters (e.g., PBAT)

The formation of cyclic oligomers, such as this compound, is a recognized phenomenon during the polycondensation of biodegradable polyesters like PBS and PBAT. uva.nlmdpi.com These compounds are classified as Non-Intentionally Added Substances (NIAS), which are chemicals that are present in a material but have not been added for a technical reason during the production process. mdpi.com Their presence can be a concern in applications such as food packaging, as they have the potential to migrate from the polymer into the contents. uva.nlnih.gov

The detection and quantification of these cyclic byproducts require sophisticated analytical techniques due to their low concentrations within the polymer matrix. Research on analogous cyclic oligomers in polyesters like Polyethylene (B3416737) terephthalate (B1205515) (PET) and those found in polyurethane adhesives provides insight into the methods employed. mdpi.comnih.gov High-performance liquid chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), particularly with a Quadrupole Time-of-Flight (QTOF) detector, are powerful tools for identifying and measuring these compounds. mdpi.com Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also a common method for analyzing such semi-volatile compounds. nih.gov

The following table summarizes the analytical methods used for the detection of cyclic oligomers in polyesters.

| Analytical Technique | Description | Application Example |

| UPLC-QTOF-MS | Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides high-resolution separation and accurate mass measurement for confident identification. | Used for the analysis of cyclic oligomers in PET. mdpi.com |

| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile and semi-volatile compounds before detecting them with a mass spectrometer. | Used to identify potential migrants, including cyclic esters, in polyurethane adhesives used in food packaging. nih.gov |

| Selective Dissolution | A method where one polymer phase in a blend is dissolved using a specific solvent to allow for the analysis of the remaining structure. | Used to distinguish PBS and PBAT phases in polymer blends, which can help in studying the distribution of byproducts. mdpi.com |

Mechanistic Understanding of Byproduct Formation

The formation of this compound is a direct consequence of the reaction conditions required for polyester (B1180765) synthesis. The production of polyesters like PBS and PBAT involves a step-growth polycondensation reaction, which is typically carried out at high temperatures (often exceeding 200°C) and under vacuum. nih.govlidsen.com These conditions are necessary to drive the esterification reaction forward by continuously removing the small molecule byproduct, usually water, to achieve a high molecular weight polymer. lidsen.com

The primary reaction is the intermolecular esterification between the diacid and diol monomers to build long polymer chains. However, a competing intramolecular reaction can also occur. This side reaction, often termed "backbiting" or intramolecular cyclization, is responsible for the formation of cyclic oligomers.

The mechanism proceeds as follows:

Oligomer Formation : In the initial stages of polymerization, short linear chains (oligomers) are formed. For PBS, a linear dimer would consist of two molecules of succinic acid and two molecules of 1,4-butanediol (B3395766) linked together.

Intramolecular Cyclization : Instead of reacting with another monomer or oligomer to extend the chain (intermolecular reaction), the terminal hydroxyl (-OH) group of a linear oligomer can attack the terminal ester-carbonyl group at the other end of the same molecule.

Ring Formation : This intramolecular attack, facilitated by the high temperature and the presence of a catalyst (often tin, titanium, or zinc-based compounds), leads to the formation of a stable cyclic structure, splitting off a molecule like water or an alcohol. lidsen.com In the case of the linear dimer of succinic acid and 1,4-butanediol, this results in the 12-membered ring of this compound.

The formation of these cyclic byproducts can also be influenced by the thermal degradation of existing polymer chains during prolonged processing at high temperatures, where the polymer chain can break and the resulting fragments cyclize. uva.nl The yield of these cyclic species versus the desired high-molecular-weight linear polymer depends on a delicate balance of reaction kinetics and thermodynamics, influenced by monomer concentration, catalyst type, temperature, and reaction time.

Chemical Reactivity and Derivatization Strategies for Dioxacyclododecanediones

Nucleophilic Addition Reactions at Carbonyl Centers

The electrophilic nature of the carbonyl carbons within the 1,4-dioxacyclododecane-5,12-dione ring makes them susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the derivatization of this macrocycle, allowing for the introduction of a wide range of substituents and the construction of more complex molecular frameworks. The outcomes of these reactions are influenced by the nature of the nucleophile, reaction conditions, and the inherent conformational constraints of the 12-membered ring.

Typical nucleophiles that can react with the carbonyl groups include organometallic reagents (e.g., Grignard reagents and organolithium compounds), hydrides, amines, and enolates. The addition of these nucleophiles can lead to the formation of tertiary alcohols or, in some cases, ring-opened products, depending on the stability of the tetrahedral intermediate and the reaction conditions employed.

| Nucleophile | Reagent Example | Expected Product Type |

| Organometallic | Methylmagnesium bromide | Tertiary diol |

| Hydride | Sodium borohydride | Diol |

| Amine | Methylamine | Amide (via ring opening) or aminal |

| Enolate | Lithium diisopropylamide (LDA) activated ketone | β-Hydroxy ketone adduct |

This table presents a generalized overview of expected product types from nucleophilic addition reactions. Actual outcomes may vary based on specific reaction conditions and stoichiometry.

Condensation and Cyclization Reactions for Functional Group Incorporation

Beyond simple nucleophilic additions, the dione (B5365651) functionality of this compound serves as a versatile platform for condensation and cyclization reactions. These transformations are instrumental in building fused or spirocyclic systems and for the introduction of diverse functional groups, thereby expanding the chemical space accessible from this macrocyclic precursor.

For instance, reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the parent macrocycle. The Knoevenagel condensation, for example, with active methylene (B1212753) compounds can introduce exocyclic double bonds, which can be further functionalized. Intramolecular cyclization reactions, potentially triggered by the initial derivatization of one carbonyl group, can also lead to the formation of novel bicyclic structures.

| Reaction Type | Reagent Example | Resulting Functional Group/Structure |

| Knoevenagel Condensation | Malononitrile | Exocyclic dicyanomethylene groups |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Exocyclic methylene groups |

| Paal-Knorr Synthesis | A primary amine | N-substituted pyrrole-fused macrocycle |

| Robinson Annulation | Methyl vinyl ketone | Fused cyclohexenone ring |

This table illustrates potential condensation and cyclization strategies. The feasibility and outcome of these reactions are subject to experimental validation.

Role as a Precursor in the Synthesis of Other Cyclic Diesters and Dilactones

This compound is a valuable starting material for the synthesis of other, often more complex, cyclic diesters and dilactones. Through controlled ring-opening and subsequent re-cyclization strategies, the 12-membered ring can be expanded or contracted, or its functional groups can be modified to yield a variety of macrocyclic structures.

One key transformation in this context is the ring-opening polymerization (ROP) of the dilactone, which can be followed by controlled degradation or modification of the resulting polymer to yield oligomeric cyclic structures of different sizes. Furthermore, selective reduction of one ester group followed by intramolecular transesterification can lead to the formation of different sized lactones. The ability to serve as a synthetic precursor underscores the versatility of this compound in macrocyclic chemistry.

| Transformation | Reagents/Conditions | Resulting Product Class |

| Ring-Opening Polymerization | Tin(II) octoate | Polyester (B1180765) |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Expanded ring lactone |

| Transesterification | Diol, acid/base catalyst | Different cyclic diester |

| Partial Reduction/Oxidation | DIBAL-H followed by oxidation | Modified dilactone |

This table provides examples of transformations where this compound acts as a precursor. The specific products will depend on the precise reaction sequence and conditions.

Polymerization Science of Macrocyclic Dioxadiones: Focus on Ring Opening Polymerization Rop

Fundamental Mechanisms of Ring-Opening Polymerization for Cyclic Esters and Dilactones

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the extension of the polymer chain. youtube.com This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, depending on the monomer and the initiator or catalyst used. youtube.com For cyclic esters and dilactones, the polymerization proceeds by nucleophilic attack on one of the carbonyl carbons of the ester group, followed by cleavage of the acyl-oxygen bond. This reaction is driven by the release of ring strain in the monomer, although for larger, less-strained macrocycles, the polymerization is often an equilibrium-driven process. mdpi.com

High molecular weight polyesters are typically synthesized via ROP because it offers superior control over polymer characteristics compared to polycondensation methods. diva-portal.org ROP avoids the need for exact stoichiometry and the removal of small byproducts, allowing for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and specific end-groups under relatively mild conditions. diva-portal.org The mechanism can be finely tuned through the choice of catalyst, which can range from metal-based compounds to organic molecules, each influencing the polymerization kinetics and the structure of the final polymer. researchgate.net

Anionic Ring-Opening Polymerization of Macrocyclic Dilactones

Anionic ROP is initiated by nucleophilic species such as alkoxides, hydroxides, or organometallic compounds. youtube.com The process involves a nucleophilic attack on the electron-deficient carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of an alkoxide propagating species. youtube.com This active chain end then continues to react with subsequent monomer molecules.

For macrocyclic dilactones, anionic ROP can be a highly efficient method for producing high molecular weight polyesters. The reactivity in anionic ROP is influenced by the ring size of the monomer and the nature of the initiator and counter-ion. While highly strained small rings (e.g., three- or four-membered) polymerize readily, larger macrocycles like 1,4-Dioxacyclododecane-5,12-dione can also be polymerized effectively. Living anionic ROP, where termination and chain-transfer reactions are absent, allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions (polydispersity index, PDI). This level of control is crucial for creating block copolymers and other complex architectures.

Organocatalytic Ring-Opening Polymerization of Dioxadione Monomers

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting ROP. osti.gov Organocatalysts are often less sensitive to impurities and offer excellent functional group tolerance. For the ROP of dioxadione monomers, several classes of organic bases have proven effective, including guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), amidines such as 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), and phosphazenes. rsc.org

These catalysts typically operate through a cooperative hydrogen-bonding mechanism or a nucleophilic mechanism. In the bifunctional mechanism, a catalyst like a thiourea-amine pair can simultaneously activate the monomer through hydrogen bonding and the initiator (e.g., an alcohol) through deprotonation, facilitating the nucleophilic attack. For instance, the combination of a thiourea (B124793) and (−)-sparteine has been used to polymerize a functionalized 1,4-dioxan-2,5-dione in a controlled manner, yielding polymers with predictable molecular weights up to 36,000 g/mol and narrow polydispersities (PDI < 1.25). nih.govresearchgate.net

The choice of organocatalyst can significantly impact the polymerization rate and control. rsc.orgnih.gov Studies on functional β-lactones have shown that phosphazenes can be more active than TBD or DBU. rsc.org The mechanism can also vary; some bases act as true catalysts, while others may act as nucleophilic initiators, becoming incorporated into the polymer chain. rsc.org

Table 1: Organocatalytic ROP of a Functionalized Dioxadione (BED) *

| Catalyst System | Initiator | [M]/[I] Ratio | Mₙ (calc.) ( g/mol ) | Mₙ (SEC) ( g/mol ) | PDI (Mₙ/Mₙ) |

| DMAP | BnOH | 25 | 7,600 | 8,900 | 1.16 |

| TU(Cy)/(-)-sparteine | BnOH | 50 | 15,100 | 17,900 | 1.15 |

| TU(Cy)/(-)-sparteine | BnOH | 100 | 30,200 | 36,000 | 1.25 |

Data derived from the polymerization of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), a substituted dioxadione, highlighting the control achieved with different organocatalysts. nih.govresearchgate.net

Copolymerization Strategies for Modifying Polymer Properties

Copolymerization is a versatile strategy to create materials with tailored thermal, mechanical, and degradation properties that are not achievable with homopolymers.

Block copolymers comprising polyester (B1180765) and polyether segments are of great interest, particularly for biomedical applications, as they can combine the biodegradability of polyesters with the hydrophilicity and biocompatibility of polyethers like polyethylene (B3416737) glycol (PEG). These amphiphilic block copolymers can self-assemble into micelles or other nanostructures.

They are typically synthesized by using a hydroxyl-terminated polyether as a macroinitiator for the ROP of the dioxadione monomer. The polyether chain initiates the polymerization of the cyclic ester, resulting in a diblock (A-B) or triblock (A-B-A) copolymer, depending on whether a mono- or di-functional polyether is used. This approach allows for precise control over the lengths of both the polyester and polyether blocks, thereby tuning the hydrophilic-lipophilic balance and the resulting material properties.

Control over molecular weight (Mₙ) and polydispersity (PDI) is a hallmark of living or controlled polymerization reactions. researchgate.net In the ROP of dioxadiones, the number-average molecular weight can be precisely controlled by adjusting the molar ratio of the monomer to the initiator ([M]/[I]). researchgate.net A higher ratio leads to a higher molecular weight, assuming the polymerization proceeds to full conversion and each initiator molecule starts one polymer chain.

The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is ideally close to 1.0 for a perfectly controlled polymerization. Achieving a low PDI requires that the rate of initiation is fast and comparable to the rate of propagation, and that chain termination or transfer reactions are minimal. Organocatalytic systems are particularly effective at producing polymers with narrow PDIs. nih.govresearchgate.netnih.gov For example, the ROP of a dioxadione using a thiourea/sparteine catalyst system consistently yields PDIs below 1.25, indicating excellent control over the polymerization process. nih.govresearchgate.net

Table 2: Effect of Monomer-to-Initiator Ratio on Polymer Characteristics *

| Entry | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 25 | 1 | 98 | 8,900 | 1.16 |

| 2 | 50 | 2 | 99 | 17,900 | 1.15 |

| 3 | 100 | 4 | 95 | 36,000 | 1.25 |

Illustrative data based on the controlled organocatalytic ROP of a dioxadione monomer, showing the direct correlation between the [M]/[I] ratio and the final number-average molecular weight (Mₙ). nih.govresearchgate.net

Control of Polymer Architecture through Macrocyclic Monomers

The use of macrocyclic monomers provides a powerful platform for designing and synthesizing polymers with complex and well-defined architectures. researchgate.netacs.org While simple initiators lead to linear polymers, more advanced strategies can produce branched, star-shaped, or even cyclic polymer topologies.

Recent advances have introduced "ring-opening triggers" into macrocyclic monomers themselves. acs.orgnih.gov These triggers are units that, upon a specific chemical stimulus, initiate a cascade reaction that opens the macrocycle and regenerates an active species capable of propagating the polymerization. acs.org This approach allows for the synthesis of sequence-controlled polymers and complex architectures with high precision. acs.orgnih.gov For example, incorporating a trimethyl lock unit into a macrocycle enables initiation by a primary amine, which attacks an activated group. Subsequent intramolecular cyclization releases the trigger and regenerates the amine end group, which can then attack another monomer, propagating the chain in a controlled fashion. acs.org This strategy represents a sophisticated method for controlling polymer structure, moving beyond simple linear chains to create materials with precisely engineered backbones.

Computational and Theoretical Investigations of Dioxacyclododecane Systems

Density Functional Theory (DFT) for Geometric Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is particularly well-suited for studying the geometric and electronic characteristics of medium to large-sized molecules like 1,4-Dioxacyclododecane-5,12-dione.

Optimization of Molecular Conformations

The conformational flexibility of a 12-membered ring system such as this compound presents a significant challenge for experimental characterization. Computational geometry optimization using DFT allows for the exploration of the potential energy surface to identify stable conformers. This process involves calculating the forces on each atom and adjusting their positions to minimize the total energy of the molecule. arxiv.org

For a molecule like this compound, with its two ester functional groups, multiple low-energy conformations are expected to exist. Theoretical calculations can predict the relative energies of these conformers, providing a statistical distribution at a given temperature. The choice of the DFT functional and basis set is crucial for obtaining accurate results. For instance, functionals like B3LYP are commonly used for geometry optimizations of organic molecules. irjweb.com The optimized bond lengths, bond angles, and dihedral angles for the most stable conformer provide a detailed three-dimensional picture of the molecule.

Table 1: Representative Optimized Geometric Parameters for a Dioxacyclododecane System (Illustrative)

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-O Bond Length (Ester) | 1.35 Å |

| O-C-C Bond Angle | 110.5° |

| C-O-C Bond Angle (Ether) | 112.0° |

Note: These are illustrative values and actual calculated parameters would depend on the specific conformer and level of theory.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. rsc.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more prone to chemical reactions. semanticscholar.org For this compound, the HOMO is likely to be localized on the oxygen atoms of the ether and carbonyl groups, which possess lone pairs of electrons. The LUMO is expected to be centered on the antibonding π* orbitals of the carbonyl groups.

DFT calculations can provide precise energy values for the HOMO and LUMO, allowing for the quantification of the HOMO-LUMO gap. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Dioxacyclododecane System (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are illustrative values. The actual energies and gap are dependent on the specific molecule and the computational method employed.

Quantum Mechanical Studies on Reactivity and Selectivity

Quantum mechanical (QM) methods, including DFT, are powerful tools for investigating the reactivity and selectivity of chemical reactions. For a molecule like this compound, which contains two electrophilic carbonyl centers, understanding the regioselectivity of nucleophilic attack is of significant interest.

Furthermore, these studies can shed light on the stereoselectivity of reactions. For chiral dioxacyclododecane systems, QM calculations can help predict which diastereomer is preferentially formed in a reaction.

Computational Approaches for Elucidating Reaction Mechanisms

Beyond predicting reactivity, computational chemistry provides a means to elucidate detailed reaction mechanisms. reddit.comsmolecule.com This involves mapping the entire potential energy surface of a reaction, identifying transition states, and calculating reaction pathways. reddit.comsmolecule.com

These computational investigations are not limited to ground-state properties; they can also explore excited-state reactivity, providing insights into photochemical reactions. The combination of experimental and computational studies offers a comprehensive understanding of the chemical behavior of complex molecules like dioxacyclododecanes.

Degradation Pathways and Mechanisms of Macrocyclic Dioxadiones and Their Corresponding Polymers

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of materials through non-living factors, primarily chemical and physical processes. For polyesters like those derived from 1,4-Dioxacyclododecane-5,12-dione, the most significant abiotic degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Cleavage Mechanisms

Hydrolytic degradation is a primary pathway for the breakdown of polyesters in the presence of water. The ester linkages in the polymer backbone are susceptible to cleavage by water molecules, a process that can be catalyzed by acids or bases. For aliphatic polyesters, this process typically begins with the diffusion of water into the polymer matrix, followed by the scission of ester bonds.

The hydrolysis of a polymer derived from this compound would involve the cleavage of the ester bonds within the macrocyclic structure. This reaction breaks the polymer chain, leading to a decrease in molecular weight and the formation of smaller, water-soluble oligomers and, eventually, the monomer, which is a hydroxy acid. The acidic by-products of this hydrolysis can have an "autocatalytic" effect, accelerating the degradation process, particularly in bulk materials where these by-products can accumulate. mdpi.com The rate of hydrolysis is influenced by several factors, including the polymer's crystallinity, molecular weight, and the ambient temperature and pH. mdpi.commdpi.com

The initial step in the hydrolytic degradation of poly(this compound) is the cleavage of the ester linkage to yield a linear hydroxy acid. This process is illustrated in the table below.

Table 1: Initial Hydrolytic Cleavage of Poly(this compound)

| Reactant | Product | Reaction Type |

| Poly(this compound) | Linear hydroxy acid | Hydrolysis |

Thermal Decomposition Pathways

Thermal decomposition occurs when the polymer is subjected to high temperatures, leading to the breaking of chemical bonds and the formation of a variety of smaller molecules. For aliphatic polyesters, thermal degradation typically starts at temperatures around 275°C and proceeds via random scission of the ester linkages. dtic.mil The specific decomposition products depend on the polymer's structure and the degradation temperature.

Studies on the thermal degradation of aliphatic polyesters indicate that the process often involves a β-hydrogen bond scission mechanism. researchgate.net This leads to the formation of various volatile products, including carbon dioxide, aldehydes, ketones, and cyclic compounds. researchgate.net For polymers containing diacid and diol units, secondary reactions can lead to the formation of cyclic ketones and anhydrides from the acid end-groups, and aldehydes, dienes, and cyclic ethers from the olefinic end-groups. dtic.mil The thermal stability of these polyesters is generally comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET). dtic.mil

Table 2: Potential Thermal Decomposition Products of Aliphatic Polyesters

| Product Class | Examples |

| Gases | Carbon Dioxide (CO2), Water (H2O) |

| Acids | Succinic acid, Propionic acid |

| Aldehydes & Ketones | Aldehydes, Ketones |

| Cyclic Compounds | Succinic anhydride, Cyclic oligomers |

| Vinyl Compounds | Allyl and diallyl succinates |

Biotic Degradation: Microbial and Enzymatic Hydrolysis of Dioxacyclododecanedione-Containing Materials

Biotic degradation involves the breakdown of materials by living organisms, primarily microorganisms and their enzymes. Polyesters, including those derived from this compound, are known to be susceptible to enzymatic hydrolysis. A wide range of microorganisms, including bacteria and fungi, can secrete enzymes that catalyze the cleavage of ester bonds.

The process typically begins with the colonization of the polymer surface by microorganisms, which then secrete extracellular enzymes called depolymerases. nih.gov These enzymes, which include lipases, esterases, and cutinases, break down the polymer into smaller oligomers and monomers. mdpi.comresearchgate.net These smaller molecules can then be assimilated by the microorganisms and used as a source of carbon and energy. The degradation can occur through either bulk erosion, where the polymer degrades throughout its volume, or surface erosion, where degradation is confined to the surface. mdpi.comresearchgate.net The efficiency of enzymatic degradation is influenced by the polymer's chemical structure, crystallinity, and molecular weight, as well as the specific enzymes involved. mdpi.comdtu.dk For instance, some studies have shown that lipases are particularly effective at degrading aliphatic polyesters. mdpi.com

Analytical Methodologies for Characterizing Degradation Products

To understand the degradation pathways and mechanisms, it is crucial to identify the resulting degradation products. Several analytical techniques are employed for this purpose, with mass spectrometry-based methods being particularly powerful.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a destructive analytical technique used to characterize the composition of polymeric materials. nih.gov In this method, the polymer sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates). These fragments are then separated by a gas chromatograph and identified by a mass spectrometer.

Py-GC-MS provides a reproducible fragmentation pattern that is characteristic of the original polymer, allowing for its identification. nih.gov This technique is particularly useful for studying thermal degradation pathways, as it directly analyzes the products formed at elevated temperatures. researchgate.net Double-shot Py-GC-MS can be used to differentiate between additives and the polymer's thermal degradation products by first performing a thermal desorption step at a lower temperature to analyze volatile additives, followed by a high-temperature pyrolysis step to break down the polymer backbone. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds in a mixture. epa.gov For the analysis of polyester (B1180765) degradation, GC-MS is often coupled with a sample introduction technique such as thermal desorption (TD) or headspace solid-phase microextraction (HS-SPME). mdpi.comrsc.org

These techniques allow for the collection and concentration of volatile compounds released from the polymer during degradation, whether it be through hydrolytic, thermal, or biotic processes. The separated compounds are then identified by their mass spectra. epa.gov GC-MS is invaluable for identifying the specific low molecular weight products of degradation, providing insights into the reaction mechanisms. nih.gov For instance, it can be used to detect the formation of alcohols, aldehydes, ketones, and acids, which are common degradation products of polyesters.

Applications and Emerging Research Areas in Materials Science and Chemical Synthesis

Utilization as Monomers for the Synthesis of Biodegradable Polyesters

Currently, there is a lack of specific published research detailing the use of 1,4-dioxacyclododecane-5,12-dione as a monomer for the synthesis of biodegradable polyesters. However, the structural features of this macrocycle make it a plausible candidate for such applications through ring-opening polymerization (ROP).

Biodegradable polyesters are a class of polymers that can be broken down by microorganisms into natural substances like water and carbon dioxide. specificpolymers.com Their hydrolyzable ester bonds make them susceptible to degradation, offering a more environmentally friendly alternative to conventional plastics. specificpolymers.comnih.gov The synthesis of these polymers often involves the ring-opening polymerization of cyclic esters (lactones). specificpolymers.com Given that this compound is a cyclic diester (a dilactone), it could theoretically undergo ROP to produce a polyester (B1180765). The resulting polymer would have a repeating unit derived from the monomer's structure, and its properties would depend on factors like molecular weight and crystallinity. rsc.org

The development of novel biodegradable polymers from various cyclic monomers is an active area of research. mdpi.commdpi.com The incorporation of different monomeric units allows for the tuning of the polymer's physical and mechanical properties, as well as its degradation rate. rsc.org While the specific polymerization behavior and resulting polyester properties of this compound have yet to be reported, the general principles of polyester synthesis provide a framework for its potential application in this field.

Table 1: Examples of Common Biodegradable Polyesters and Their Monomers

| Biodegradable Polyester | Monomer(s) | Key Properties |

| Poly(lactic acid) (PLA) | Lactide | High strength, brittle, compostable. nih.govpublisherspanel.com |

| Poly(glycolic acid) (PGA) | Glycolide | High strength, rapid degradation. |

| Poly(caprolactone) (PCL) | ε-Caprolactone | Flexible, slow degradation, biocompatible. nih.gov |

| Poly(butylene succinate) (PBS) | 1,4-Butanediol (B3395766), Succinic Acid | Good processability, compostable. rsc.org |

| Poly(hydroxybutyrate) (PHB) | 3-Hydroxybutyrate | Stiff, brittle, biodegradable in various environments. publisherspanel.com |

Role in the Production of Polyurethane Adhesives and Related Materials

As with biodegradable polyesters, there is no specific scientific literature that documents the application of this compound in the production of polyurethane adhesives. Polyurethane adhesives are versatile materials formed by the reaction of a polyol (a compound with multiple hydroxyl groups) and a di- or poly-isocyanate. specialchem.compcc.eu The properties of the resulting adhesive can be tailored by the choice of the polyol and isocyanate components. specialchem.com

Theoretically, this compound could be hydrolyzed to open the ring and form a linear diol. This resulting diol could then potentially be used as the polyol component in the synthesis of polyurethanes. However, this is a hypothetical application that has not been described in the available literature.

It is noteworthy that a structurally similar compound, 1,6-dioxacyclododecane-7,12-dione, has been identified as a component in the production of polyurethane adhesives for multilayer packaging materials. google.com This suggests that macrocyclic dioxadiones can have a role in this field, although the specific function and performance of the 1,4-isomer remain uninvestigated.

Table 2: Typical Components in a Two-Component Polyurethane Adhesive Formulation

| Component | Example Compound(s) | Function |

| Polyol | Polyether polyols, Polyester polyols | Provides the flexible "soft segment" of the polymer and reacts with isocyanates. specialchem.compcc.eu |

| Isocyanate | Methylene (B1212753) diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI) | The reactive "hard segment" that crosslinks with the polyol to form the urethane (B1682113) linkage. specialchem.com |

| Catalyst | Organotin compounds, Tertiary amines | Speeds up the reaction between the polyol and isocyanate. |

| Additives | Fillers, Pigments, Stabilizers | Modify properties such as viscosity, color, and durability. |

Research on Macrocyclic Dioxadiones as Building Blocks for Complex Organic Synthesis

Macrocyclic compounds, including those with lactone functionalities, are important motifs in many biologically active natural products and are valuable intermediates in organic synthesis. nih.govnih.gov The construction of these large rings is a significant challenge in synthetic chemistry. nih.gov Methodologies such as macrolactonization, where a long-chain hydroxy acid is cyclized, are commonly employed. nih.gov

While specific research on this compound as a building block is not extensively documented, the broader class of macrocyclic lactones and dilactones are utilized in various synthetic strategies. nih.govacs.orgacs.org These cyclic structures can be subjected to ring-opening reactions to provide linear chains with specific functionalities at each end, which can then be further elaborated into more complex molecules. The development of controlled ring-opening polymerization methods for macrocyclic monomers is an area of active research, as it allows for the synthesis of polymers with well-defined architectures. nih.govresearchgate.netdatapdf.com

The synthesis of macrocyclic lactones can be achieved through various routes, including the ring-closing metathesis of unsaturated esters. nih.govacs.org The reactivity of the ester groups within the macrocycle allows for transformations such as reduction to diols or reaction with nucleophiles to introduce new functional groups. Although the specific synthetic utility of this compound is yet to be fully explored, its structure suggests potential as a precursor for the synthesis of other complex molecules.

Limited Research Data Available for this compound

Following a comprehensive investigation into the chemical compound this compound, it has become evident that there is a significant scarcity of specific research data available in the public domain to construct a detailed scientific article as per the requested outline. While the inquiry aimed to focus on its role as a Non-Intentionally Added Substance (NIAS) in food packaging, its detection as a Volatile Organic Compound (VOC), and the analytical techniques for its analysis, the available scientific literature predominantly addresses a closely related isomer, 1,6-Dioxacyclododecane-7,12-dione.

The initial research plan intended to populate the following sections with detailed findings:

Detection and Occurrence of Dioxacyclododecanediones in Research Contexts

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

However, the investigation revealed a critical lack of specific studies focused on 1,4-Dioxacyclododecane-5,12-dione. The majority of research into NIAS from food contact materials, particularly those involving cyclic esters, tends to identify and quantify the 1,6-isomer. When this compound is mentioned, it is typically as part of a broader class of compounds without specific data on its concentration, migration levels, or frequency of detection.

Furthermore, there is a notable absence of research identifying this compound as a VOC in environmental monitoring studies. This gap in the literature makes it impossible to provide any substantive information for the corresponding section of the proposed article.

Similarly, while advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of NIAS, the available literature does not provide specific methodologies or validation data for the trace analysis of this compound in complex matrices.

Due to these constraints and the commitment to providing scientifically accurate and verifiable information, it is not feasible to generate the requested article with the required depth and detail, including the specified data tables. The creation of such an article would necessitate the availability of dedicated research that does not appear to be present in accessible scientific databases.

Future Research Directions and Unexplored Avenues for 1,4 Dioxacyclododecane 5,12 Dione

Development of Novel, High-Yield, and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a driving force in modern chemical synthesis. rsc.org For 1,4-Dioxacyclododecane-5,12-dione, future research will prioritize the development of manufacturing processes that are not only efficient in terms of yield but also environmentally benign. This involves exploring alternative starting materials, employing greener solvents, and designing catalytic systems that minimize waste and energy consumption. The goal is to establish synthetic pathways that are both economically viable and sustainable in the long term. A significant trend is the move away from traditional, often hazardous, reaction conditions towards more environmentally friendly methodologies. rsc.org

Design and Synthesis of Functionalized this compound Derivatives

To expand the utility of this compound, researchers are focused on creating new derivatives with tailored properties. By introducing various functional groups onto the main chemical scaffold, scientists can fine-tune its physical, chemical, and biological characteristics. This approach has proven successful in other heterocyclic compounds, where the introduction of different substituents has led to a wide range of applications. mdpi.comnih.gov For instance, unsymmetrically N-substituted and N,N'-disubstituted derivatives of similar diazocine-dione scaffolds have been synthesized to expand their structural diversity and potential uses. mdpi.comnih.gov This strategy opens the door to novel materials and molecules with enhanced performance for specific applications.

In-depth Mechanistic Studies of Polymerization and Degradation Processes

A thorough understanding of how this compound polymerizes and degrades is crucial for its practical application. Future studies will delve into the intricate mechanisms governing these processes. This includes investigating the kinetics and thermodynamics of polymerization, as well as the factors that influence the stability and degradation of the resulting polymers. researchgate.netnih.gov Key degradation pathways that will be explored include thermal, thermo-mechanical, thermal-oxidative degradation, and hydrolysis. nih.gov Understanding these mechanisms is essential for designing polymers with desired lifespans and for developing effective recycling strategies. nih.gov

Advanced Spectroscopic and Structural Characterization of Compound Conformations

The three-dimensional structure of a molecule dictates its properties and reactivity. Advanced analytical techniques will be employed to gain a more detailed picture of the various conformations of this compound. Techniques such as X-ray crystallography, in conjunction with computational methods like Density Functional Theory (DFT), will provide insights into the compound's intricate supramolecular architectures. csic.es Spectroscopic methods, including Fourier-transform infrared (FTIR) and Raman spectroscopy, will be used to study the functional groups present in the crystal structure. researchgate.net This fundamental knowledge is essential for predicting the molecule's behavior and for designing new materials with specific structural features.

Exploration of New Catalytic Systems for Controlled Polymerization

The ability to control the polymerization process is paramount for producing polymers with well-defined properties. A significant area of future research will be the exploration of novel catalytic systems for the controlled polymerization of this compound. This includes the development of single-site metal catalysts and metal-free organic catalysts that can precisely control the polymer's molecular weight, architecture, and stereochemistry. units.itgoogle.com Research into catalysts like neodymium-based systems, which have shown promise in the polymerization of other monomers, could be adapted for this compound. rsc.orgresearchgate.net The aim is to develop highly efficient and selective catalysts that can operate under mild reaction conditions, further contributing to the sustainability of the polymerization process. units.it

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of 1,4-Dioxacyclododecane-5,12-dione?

- Methodological Answer : Begin with factorial design principles to systematically evaluate variables such as solvent polarity, temperature, catalyst loading, and reaction time. For example, a 2^k factorial design (where k = number of variables) allows identification of critical parameters influencing yield and purity. Use HPLC or NMR to monitor reaction progress and quantify intermediates . Orthogonal design methods (e.g., Taguchi) can further minimize experimental runs while maximizing data robustness .

Q. What analytical techniques are critical for characterizing this compound's stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation kinetics. Pair this with spectroscopic methods (FTIR, Raman) to detect structural changes. Ensure controlled humidity and temperature conditions (e.g., ICH Q1A guidelines) to simulate long-term storage. Cross-reference findings with EPA’s data quality assessment frameworks for consistency .

Q. How can researchers mitigate inconsistencies in reported toxicity data for cyclic dioxane derivatives?

- Methodological Answer : Apply systematic review protocols (e.g., EPA’s 2021 Systematic Review Framework) to reconcile contradictory data. Prioritize studies adhering to OECD Test Guidelines (e.g., OECD 423 for acute oral toxicity) and validate methodologies via inter-laboratory comparisons. Use meta-analysis tools to quantify heterogeneity and identify confounding variables (e.g., impurities, solvent residues) .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for the hydrolysis of this compound in aqueous environments?

- Methodological Answer : Employ density functional theory (DFT) or molecular dynamics (MD) simulations to model hydrolysis pathways. Parameterize models using experimental kinetic data (e.g., pH-dependent rate constants) and validate with isotopic labeling studies (e.g., ^18O tracking). Integrate COMSOL Multiphysics for multi-scale simulations linking molecular behavior to bulk-phase reactivity .

Q. How can advanced separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Optimize membrane-based separations (e.g., nanofiltration) using pore-size tailoring to selectively isolate the target compound. Compare performance with traditional methods (e.g., column chromatography) via metrics like enantiomeric excess (ee) and throughput. Apply response surface methodology (RSM) to balance purity (>98%) and recovery efficiency .

Q. What strategies address contradictory data in the environmental fate of cyclic dioxanes?

- Methodological Answer : Design microcosm studies to simulate environmental matrices (soil, water) under controlled conditions. Use LC-MS/MS to track degradation products and isotopic tracers (e.g., ^14C-labeled compounds) to quantify mineralization rates. Apply EPA’s TSCA Scope Document framework to harmonize data from disparate sources, focusing on variables like microbial activity and UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.